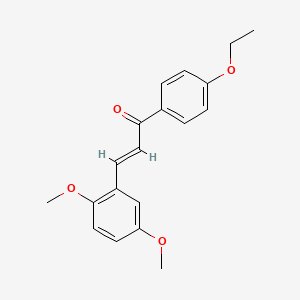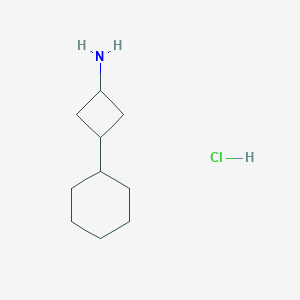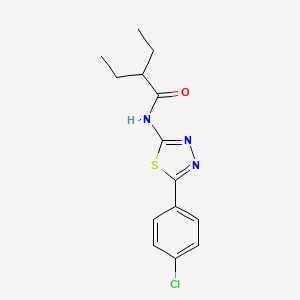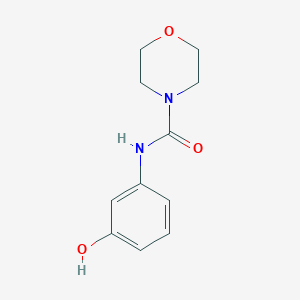
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as 2C-E, is a synthetic psychoactive drug that belongs to the phenethylamine class of compounds. It was first synthesized in 1977 by Alexander Shulgin and has gained popularity as a recreational drug due to its hallucinogenic properties. However,
Scientific Research Applications
Photophysical Studies
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one and its derivatives exhibit interesting photophysical properties. For example, Singh and Kanvah (2001) studied 1,2-Diarylethenes, closely related to the target compound, revealing their significant absorption and fluorescence properties in various solvents. These properties were linked to the potential for dual fluorescence under different solvent conditions, attributed to excited delocalized planar states and non-planar twisted intramolecular charge transfer excited states (Singh & Kanvah, 2001).
Antioxidant Activity
Chalcones, which include the target compound, have been explored for their antioxidant properties. Sulpizio et al. (2016) synthesized similar 2'-aminochalcone derivatives and assessed their in vitro antioxidant activity. These studies show that specific structural features, like methoxy and hydroxyl substituents, significantly influence antioxidant activity (Sulpizio et al., 2016).
Potential in Bioactive Compound Synthesis
Adelakun et al. (2012) researched the enzymatic modification of compounds similar to the target molecule, specifically 2,6-Dimethoxyphenol, to produce derivatives with higher antioxidant capacities. This study demonstrates the potential of these compounds in the synthesis of bioactive substances with improved activities (Adelakun et al., 2012).
Applications in Crystal Structure Analysis
The target compound and its analogs have been studied for their crystal structures, which are significant for understanding molecular interactions and properties. Yathirajan et al. (2007) analyzed a similar compound, providing insights into its crystal structure and the interactions within it. This research is crucial for the development of materials and pharmaceuticals (Yathirajan et al., 2007).
Exploration in Disease Treatment
Research into derivatives of the target compound also includes their potential role in disease treatment. For instance, Baba et al. (1998) synthesized metabolites of a similar compound to study their pharmacological properties, including anti-inflammatory effects, highlighting the possible use in therapeutic applications (Baba et al., 1998).
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-16-8-5-14(6-9-16)18(20)11-7-15-13-17(21-2)10-12-19(15)22-3/h5-13H,4H2,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUDSPJSZORDAI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)

![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)
